molecular formula C19H18N6O5 B034693 ACETAMIDE,N-[1,2,3,4,8,9-HEXAHYDRO-6-HYDROXY-1,3-DIMETHYL-2,4,8-TRIOXO-9-BENZYLPYRIMIDO[2,1-F]PURIN-7-YL]- CAS No. 102212-60-2

ACETAMIDE,N-[1,2,3,4,8,9-HEXAHYDRO-6-HYDROXY-1,3-DIMETHYL-2,4,8-TRIOXO-9-BENZYLPYRIMIDO[2,1-F]PURIN-7-YL]-

Cat. No.: B034693
CAS No.: 102212-60-2
M. Wt: 410.4 g/mol
InChI Key: YPEOKDBANLWNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide is a complex organic compound with a unique structure that combines purine and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the purine and pyrimidine precursors, followed by their coupling under specific conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The final step involves the acylation of the intermediate compound to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or acetamide moieties, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

The reactions often require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates. For example, oxidation reactions may be carried out at elevated temperatures with continuous stirring to ensure complete conversion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds

Scientific Research Applications

N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide: shares similarities with other purine and pyrimidine derivatives, such as:

Uniqueness

What sets N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide apart is its combined purine-pyrimidine structure, which is relatively rare and offers unique chemical and biological properties. This duality allows it to interact with a broader range of molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

102212-60-2

Molecular Formula

C19H18N6O5

Molecular Weight

410.4 g/mol

IUPAC Name

N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide

InChI

InChI=1S/C19H18N6O5/c1-10(26)20-12-15(27)24(9-11-7-5-4-6-8-11)18-21-14-13(25(18)16(12)28)17(29)23(3)19(30)22(14)2/h4-8,27H,9H2,1-3H3,(H,20,26)

InChI Key

YPEOKDBANLWNDH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O

Canonical SMILES

CC(=O)NC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O

Synonyms

Acetamide, N-[1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4,8-trioxo-9-(phenylmethyl)pyrimido[2,1-f]purin-7-yl]-

Origin of Product

United States

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